(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate
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Overview
Description
The compound contains a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings. It also has a benzenesulfonate group, which is a common leaving group in organic synthesis, and a dimethoxybenzylidene group, which is a type of aromatic compound with two methoxy groups attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the benzofuran and benzene rings. The electron-donating methoxy groups could potentially increase the electron density of the benzene ring, making it more reactive .Chemical Reactions Analysis
The benzenesulfonate group is a good leaving group, so this compound might undergo nucleophilic substitution reactions. Additionally, the presence of the electron-rich benzene ring could make it susceptible to electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Generally, compounds with benzofuran moieties have good thermal stability and are often crystalline solids .Scientific Research Applications
Photodynamic Therapy Applications
- Photodynamic Therapy in Cancer Treatment : The compound shows promise in photodynamic therapy for cancer treatment. The significant properties of zinc phthalocyanine derivatives, substituted with benzenesulfonamide units containing Schiff base, exhibit high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield, which are crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Bioactivity and Structural Studies
- Antimicrobial and Enzyme Inhibition : New Schiff bases of Sulfa drugs and their metal complexes, which include similar structural motifs, have been synthesized and found to exhibit antimicrobial activities and carbonic anhydrase enzyme inhibition effects (Alyar et al., 2018).
Synthesis and Characterization
- Synthesis Techniques : Research has been conducted on the synthesis and characterization of related compounds, such as Schiff bases and their complexes, which provides insight into the methods and approaches that could be applied to the synthesis of (Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate (Gabriele et al., 2006).
Future Directions
Properties
IUPAC Name |
[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O7S/c1-27-16-9-11-20(28-2)15(12-16)13-22-23(24)19-10-8-17(14-21(19)29-22)30-31(25,26)18-6-4-3-5-7-18/h3-14H,1-2H3/b22-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQIAMXOGHGJFP-XKZIYDEJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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